

An In-Depth Technical Guide to Delphinidin 3-Galactoside and its Aglycone Delphinidin

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Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

Cat. No.: *B150078*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin and its glycosidic form, **delphinidin 3-galactoside**, are naturally occurring anthocyanins responsible for the vibrant blue and purple pigmentation in many fruits and vegetables.[1][2] Beyond their role as natural colorants, these compounds have garnered significant scientific interest for their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5][6] This technical guide provides a comprehensive overview of the biochemical properties, biological activities, and underlying molecular mechanisms of delphinidin and **delphinidin 3-galactoside**. It aims to serve as a resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. The evidence presented herein underscores the therapeutic potential of these anthocyanins and highlights areas for future investigation to translate preclinical findings into clinical applications.[3][4][5]

Biochemical Profile

Chemical Structure

Delphinidin is an anthocyanidin, a subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Its structure features a chromenylium (flavylium) ion with multiple hydroxyl groups, which are key to its biological activity.[7] **Delphinidin 3-galactoside** is a glycoside of

delphinidin, where a galactose sugar moiety is attached at the C3 position of the C-ring.[8] This glycosylation significantly influences the compound's stability and bioavailability.[1][7]

Physicochemical Properties

The solubility and stability of delphinidin and its glycosides are highly dependent on factors such as pH, temperature, and light.[7] Anthocyanins are most stable in acidic conditions, which preserve their vibrant color. As the pH increases, they undergo structural transformations, leading to a loss of color and degradation.[7] The glycosylation in **delphinidin 3-galactoside** generally enhances its stability compared to the aglycone form.[1] **Delphinidin 3-galactoside** is soluble in solvents like DMSO, acetone, and ethyl acetate.[9]

Biosynthesis

Delphinidin is synthesized in plants via the flavonoid biosynthesis pathway, starting from the precursors coumaroyl-CoA and malonyl-CoA.[7] A key enzyme, flavonoid-3',5'-hydroxylase (F3'5'H), is crucial for the production of delphinidin.[7] Following its synthesis, delphinidin is often glycosylated by enzymes like UDP-Glc flavonoid 3-O-glucosyl transferase (UF3GT) to form various glycosides, including **delphinidin 3-galactoside**.[7]



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Diagram 1: Simplified Delphinidin Biosynthesis Pathway.

Biological Activities and Mechanisms of Action

Delphinidin and its glycosides exhibit a wide array of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties.[2][6]

Antioxidant Activity

Delphinidin is a potent antioxidant, a property conferred by the numerous hydroxyl groups on its structure that can donate electrons to neutralize reactive oxygen species (ROS).[6][10] It has been shown to be one of the most effective radical scavengers among common

anthocyanidins.[11] While delphinidin itself is a powerful direct antioxidant, its degradation product, gallic acid, also contributes to the overall antioxidant effect by increasing intracellular glutathione levels in cells.[10] Studies have demonstrated that delphinidin can directly scavenge superoxide radicals.[11]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Delphinidin exerts anti-inflammatory effects by modulating key signaling pathways.[12] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[12][13] The underlying mechanism often involves the inhibition of the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[12][14] By inhibiting these pathways, delphinidin can downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][12][13]

Anticancer Properties

A significant body of preclinical evidence supports the anticancer potential of delphinidin and its glycosides.[3][4][5] Their mechanisms are multifaceted and include inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, and preventing angiogenesis (the formation of new blood vessels that supply tumors).[3]

- **Apoptosis Induction:** Delphinidin has been shown to induce apoptosis in various cancer cell lines, including colon, prostate, and breast cancer.[1][13] This is often achieved through the activation of caspases, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[13]
- **Cell Cycle Arrest:** Delphinidin can arrest the cell cycle, typically at the G2/M phase, thereby preventing cancer cells from dividing.[13]
- **Modulation of Signaling Pathways:** The anticancer effects of delphinidin are mediated by its influence on several critical signaling pathways:
 - **PI3K/Akt/mTOR:** This pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Delphinidin can suppress this pathway, leading to anticancer effects.[3][15]

- MAPK (ERK, JNK, p38): Delphinidin can inhibit the phosphorylation of ERK, JNK, and p38, which are involved in cell proliferation and metastasis.[3][14]
- NF-κB: By inhibiting the NF-κB pathway, delphinidin can reduce inflammation-driven cancer progression and enhance apoptosis.[1][14]
- Wnt/β-catenin: Delphinidin has been found to downregulate the expression of β-catenin and inhibit its nuclear translocation, thereby suppressing the growth of certain cancer cells.[1][3]

Neuroprotective and Cardioprotective Effects

Emerging research suggests that delphinidin and its glycosides possess neuroprotective properties, potentially by reducing oxidative stress and neuroinflammation.[2][16] **Delphinidin 3-galactoside** has been shown to cross the blood-brain barrier, indicating its potential for treating neurological disorders.[7] In the context of cardiovascular health, these compounds may offer protection by inhibiting platelet activation, reducing oxidative stress in endothelial cells, and improving lipid profiles.[2][17][18]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The bioavailability of anthocyanins is generally low. The sugar moiety plays a crucial role in their absorption and metabolism.[7] Glycosides like **delphinidin 3-galactoside** are often absorbed intact.[19] Studies have shown that the galactoside form of delphinidin has higher bioavailability compared to its glucoside and arabinoside counterparts.[6][7] After oral administration, delphinidin glycosides can be detected in the plasma and urine.[19] For instance, in a human study, the maximum plasma concentration (C_{max}) of delphinidin 3-glucoside was observed approximately 1 to 2 hours after consumption.[3][19] The metabolism of delphinidin can lead to the formation of various metabolites, including glucuronide conjugates and degradation products like gallic acid.[3][10]

Quantitative Data

Table 1: In Vitro Anticancer Activity of Delphinidin and its Glycosides

Compound	Cancer Cell Line	Effect	IC50 Value (μM)	Reference
Delphinidin	HL-60 (Leukemia)	Inhibition of enzyme activity	1.9	[1]
Delphinidin	MDA-MB-453 (Breast Cancer)	Inhibition of cell proliferation	40	[1]
Delphinidin	BT-474 (Breast Cancer)	Inhibition of cell proliferation	100	[1]
Delphinidin	SKOV3 (Ovarian Cancer)	Inhibition of cell growth	50-200 (dose-dependent)	[6]
Delphinidin	PC-3 (Prostate Cancer)	Suppression of cell growth	Dose-dependent	[1]

Table 2: Pharmacokinetic Parameters of Delphinidin Glycosides

Compound	Species	Dose	Cmax (nmol/L)	Tmax (h)	Bioavailability (%)	Reference
Delphinidin 3-O-galactoside	Human	-	-	-	0.48	[3]
Delphinidin 3-O-glucoside (D3G)	Human	-	21.39 - 63.55	1.0 ± 0.3	0.14	[3]
Delphinidin 3-O-arabinoside	Human	-	-	-	0.14	[3]
Delphinidin 3-O-rutinoside (D3R)	Human	2.75 μmol/kg	73.4 ± 35.0	1.25 - 1.75	-	[19]
Delphinidin 3-O-glucoside (D3G)	Human	1.04 μmol/kg	22.7 ± 12.4	1.25 - 1.75	-	[19]
Delphinidin 3-O-rutinoside (D3R)	Rat	800 μmol/kg	580 ± 410	0.5 - 2.0	-	[19]

Key Experimental Protocols

Extraction and Isolation of Delphinidin from Plant Material (e.g., Eggplant Peel)

This protocol provides a general method for the extraction and purification of delphinidin.[20]

- Preparation: Air-dry and grind eggplant peels into a fine powder.

- Extraction: Macerate the powder in a solution of methanol or ethanol containing a small percentage of hydrochloric acid (e.g., 2% HCl) to stabilize the anthocyanins.[21] Perform the extraction overnight or use ultrasonication to improve efficiency.[22]
- Filtration and Concentration: Filter the mixture to remove solid residues. Concentrate the resulting extract using a rotary evaporator at 40°C.[21]
- Purification (Column Chromatography):
 - Pack a column with a suitable stationary phase, such as silica gel.[20]
 - Load the concentrated extract onto the column.
 - Elute the compounds using a gradient of solvents, for example, a mixture of ethyl acetate, formic acid, and water.
 - Collect the fractions and monitor them using thin-layer chromatography (TLC) or HPLC.
- Identification and Characterization: Analyze the purified fractions using HPLC, UV-Vis spectroscopy, and mass spectrometry to confirm the identity and purity of delphinidin.[7][20]

Cell Viability Assessment (MTT Assay)

This assay is used to measure the cytotoxic effects of delphinidin on cancer cells.

- Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of delphinidin or **delphinidin 3-galactoside** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- **Measurement:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the control group. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in protein expression and phosphorylation in response to treatment.

- **Protein Extraction:** Treat cells with delphinidin as described above. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-NF- κ B, NF- κ B) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize them to a loading control (e.g., β -actin or GAPDH) to determine the relative changes in protein expression.

Signaling Pathway and Workflow Visualizations

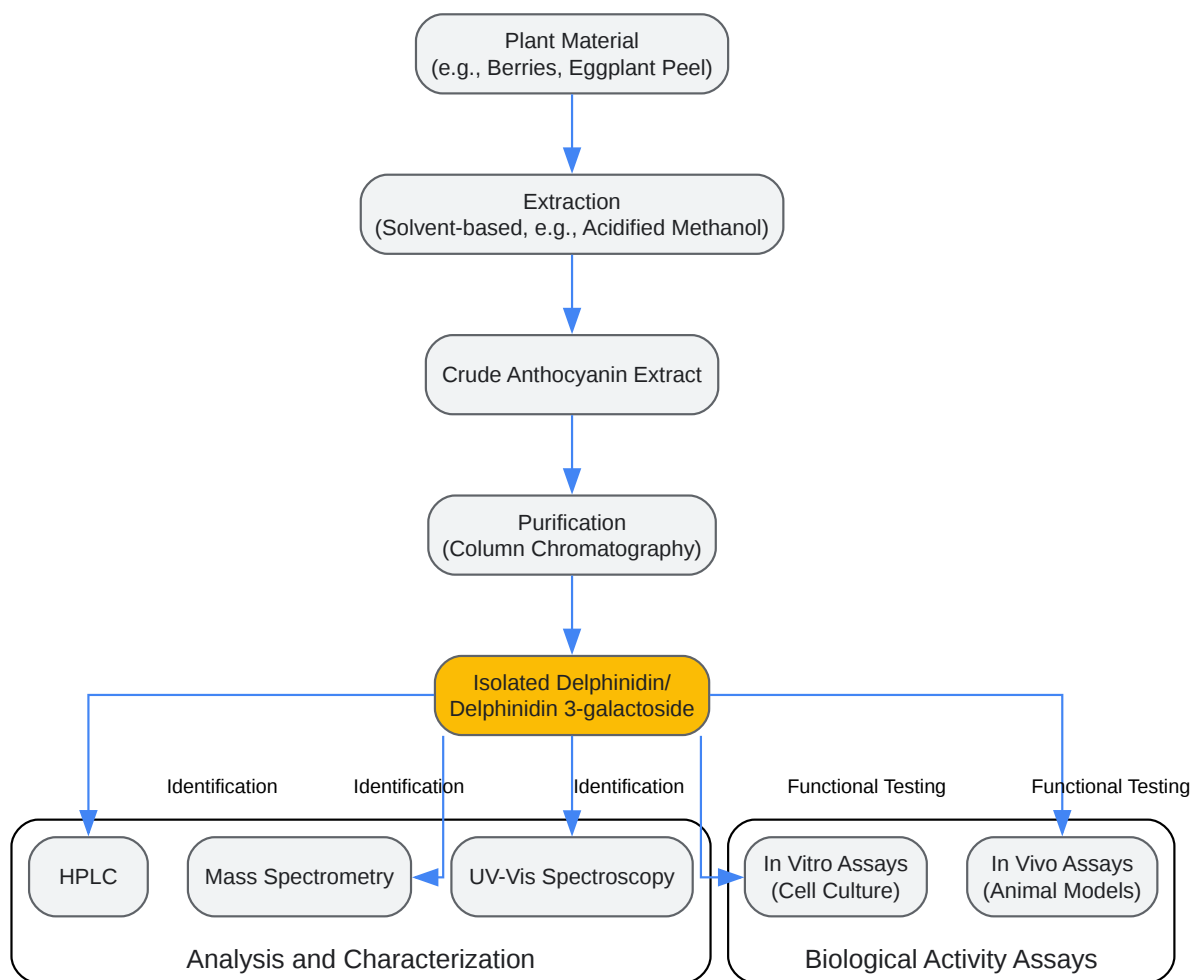


Diagram 2: Experimental Workflow for Extraction and Analysis

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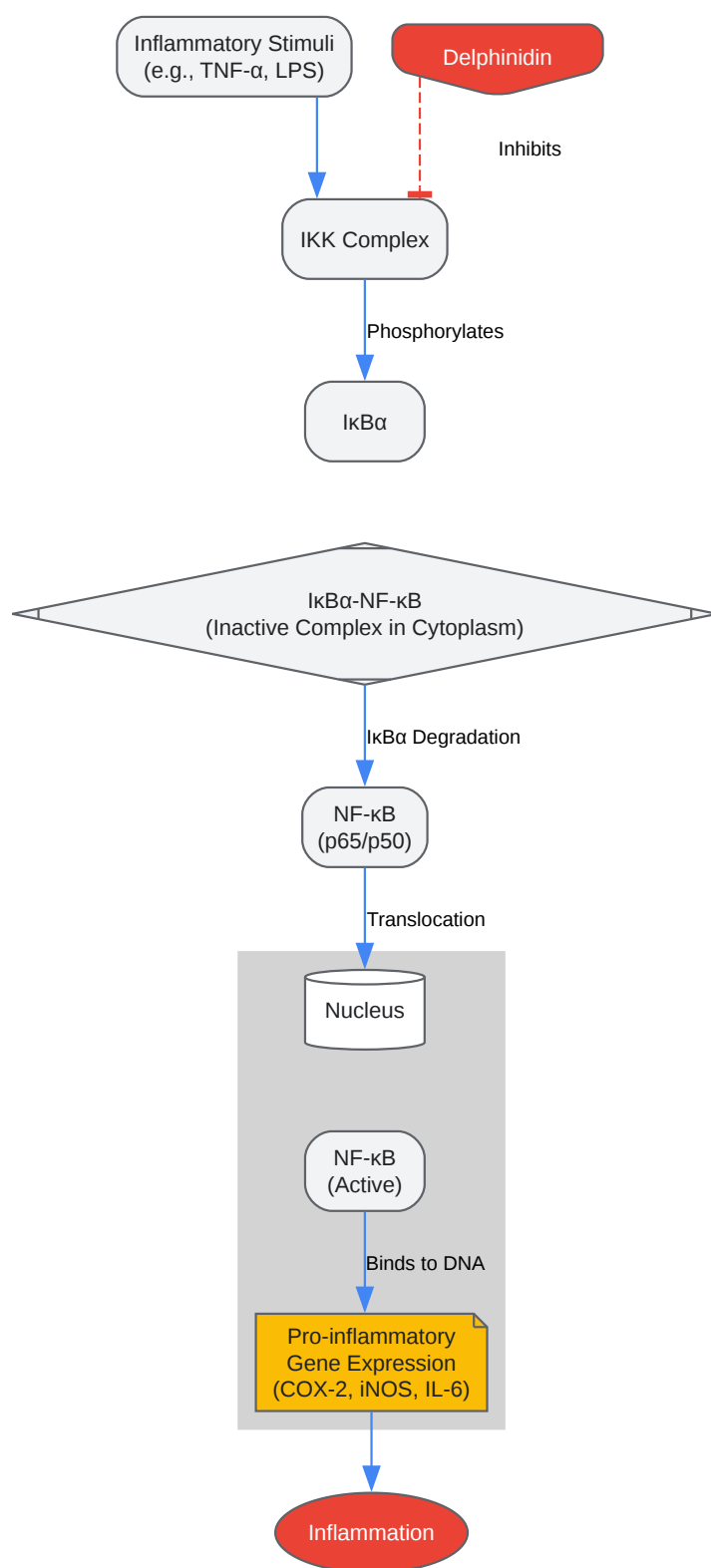


Diagram 3: Delphinidin's Inhibition of the NF-κB Pathway

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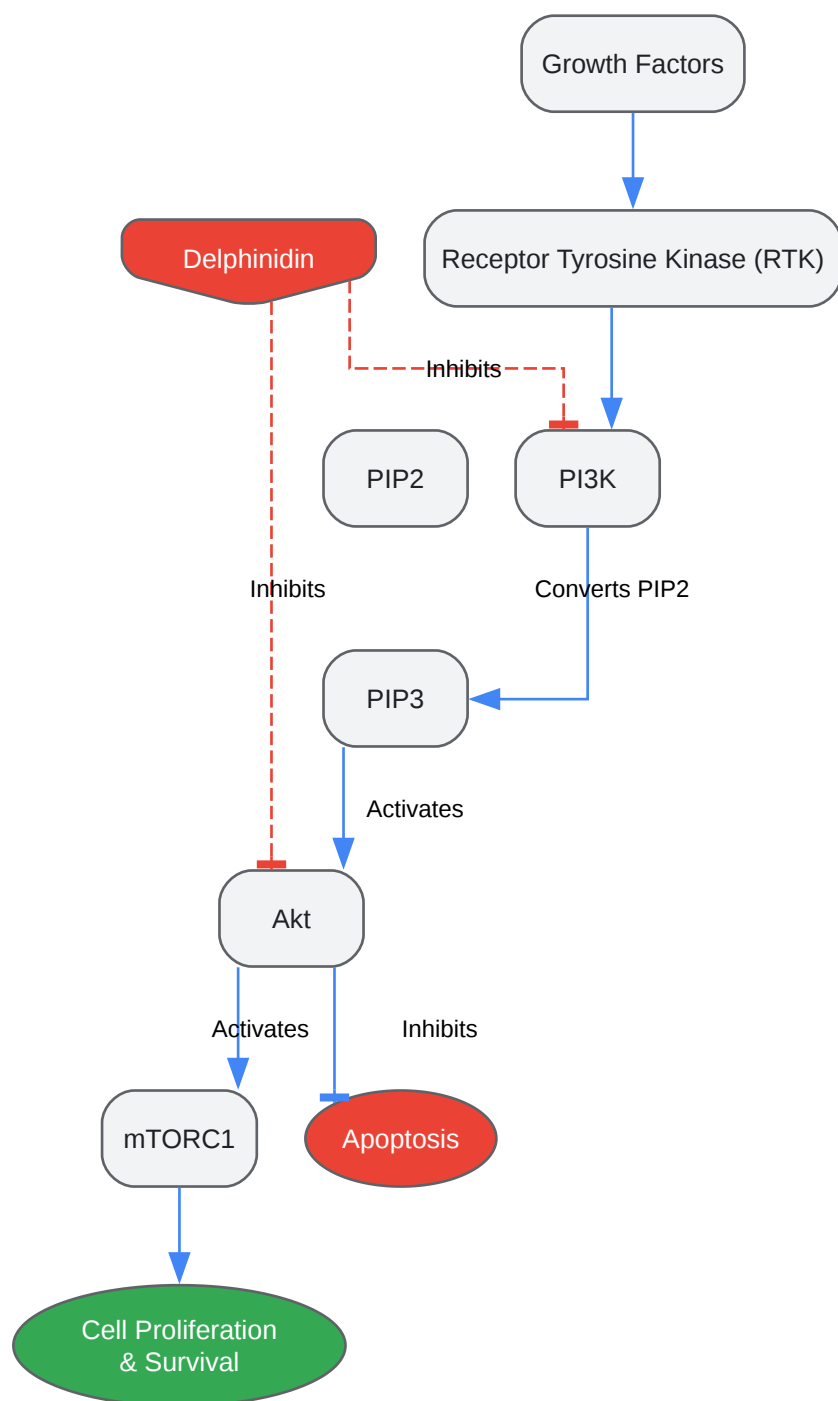


Diagram 4: Delphinidin's Impact on the PI3K/Akt/mTOR Pathway

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Diagram 4: Delphinidin's Impact on the PI3K/Akt/mTOR Pathway.

Conclusion and Future Perspectives

Delphinidin and its glycoside, **delphinidin 3-galactoside**, are promising natural compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and anticancer activities, supported by a growing understanding of their molecular mechanisms, position them as strong candidates for further research and development.[3][4][5] The ability of delphinidin to modulate multiple key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, highlights its pleiotropic effects against complex diseases like cancer.

Despite the wealth of preclinical data, several challenges remain. The low bioavailability of anthocyanins is a major hurdle for their clinical application.[7] Future research should focus on developing novel delivery systems, such as nanoformulations, to enhance their stability and absorption.[7] Furthermore, while many studies have been conducted in vitro and in animal models, more robust human clinical trials are necessary to validate the efficacy and safety of delphinidin and its glycosides for disease prevention and treatment.[3][4][5] A deeper investigation into the specific roles of the aglycone versus its various glycosidic forms will also be crucial in optimizing their therapeutic use. Continued exploration of these potent natural molecules holds great promise for the development of new functional foods, dietary supplements, and therapeutic agents.[3][4][5]

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